molecular formula C14H17N3O4S2 B12342370 Methyl 4-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-5-methylthiophene-3-carboxylate

Methyl 4-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-5-methylthiophene-3-carboxylate

Cat. No.: B12342370
M. Wt: 355.4 g/mol
InChI Key: NNZMFQKHLIFUGW-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-5-methylthiophene-3-carboxylate is a complex organic compound that features a thiazolidine ring, a thiophene ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of Methyl 4-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-5-methylthiophene-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.

    Introduction of the thiophene ring: This step involves the cyclization of a suitable precursor, often using a palladium-catalyzed reaction.

    Functional group modifications: Various functional groups are introduced through substitution reactions, often using reagents like acyl chlorides or anhydrides.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Methyl 4-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 4-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-5-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Methyl 4-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-5-methylthiophene-3-carboxylate can be compared with other thiazolidine and thiophene derivatives. Similar compounds include:

    Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound shares the thiazolidine and thiophene rings but has different substituents.

    Thiazole derivatives: These compounds have a similar thiazole ring and exhibit diverse biological activities, including antimicrobial and anticancer properties.

Properties

Molecular Formula

C14H17N3O4S2

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 4-ethyl-2-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C14H17N3O4S2/c1-4-7-6(2)22-12(10(7)13(20)21-3)16-9(18)5-8-11(19)17-14(15)23-8/h8H,4-5H2,1-3H3,(H,16,18)(H2,15,17,19)

InChI Key

NNZMFQKHLIFUGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC(=N)S2)C

Origin of Product

United States

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